molecular formula C10H16N2O2 B107041 1-Amino-3-nitroadamantane CAS No. 243145-00-8

1-Amino-3-nitroadamantane

Cat. No. B107041
CAS RN: 243145-00-8
M. Wt: 196.25 g/mol
InChI Key: IGRDMGWZTHMMAM-UHFFFAOYSA-N
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Description

1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is an impurity of Vildagliptin, an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs .


Molecular Structure Analysis

The molecular structure of 1-Amino-3-nitroadamantane is represented by the InChI Key: IGRDMGWZTHMMAM-UHFFFAOYSA-N . The compound has a complex structure with a three-dimensional framework, which is typical of adamantane derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Amino-3-nitroadamantane include a boiling point of 305.9±21.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in DMSO (Slightly) and Methanol (Slightly) .

Scientific Research Applications

Intermediate for Antidiabetic Drug Synthesis

This compound may serve as a useful intermediate in the synthesis of Vildagliptin , an antidiabetic drug . Vildagliptin works by inhibiting dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism. The synthesis of such drugs is crucial for developing new treatments for diabetes.

Antioxidant Properties

Research suggests that derivatives of 1-Amino-3-nitroadamantane, like Vildagliptin, exhibit antioxidant properties . These properties can be harnessed in pharmacological research to develop treatments that protect cells from oxidative stress, which is implicated in various diseases.

Apoptotic Compound Against Pancreatic Cancer Cells

There is potential for 1-Amino-3-nitroadamantane derivatives to act as apoptotic compounds against pancreatic cancer cells . By inducing apoptosis, or programmed cell death, these compounds could be used in cancer therapy to selectively target and eliminate cancerous cells.

Safety and Hazards

1-Amino-3-nitroadamantane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored at -20°C .

Mechanism of Action

Target of Action

The primary target of 1-Amino-3-nitroadamantane is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for antidiabetic drugs .

Mode of Action

1-Amino-3-nitroadamantane interacts with DPP-4, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release. This leads to a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP-4, 1-Amino-3-nitroadamantane prevents the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

As an intermediate in the synthesis of vildagliptin , it may share some pharmacokinetic properties with this drug. Vildagliptin is rapidly absorbed and extensively distributed in the body. It is primarily excreted in the urine .

Result of Action

The molecular effect of 1-Amino-3-nitroadamantane is the inhibition of DPP-4, leading to increased levels of incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . On a cellular level, this can lead to improved function of pancreatic beta cells and potentially other beneficial effects on the cardiovascular system .

properties

IUPAC Name

3-nitroadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDMGWZTHMMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-nitroadamantane

Synthesis routes and methods

Procedure details

The reaction was effected in the same manner as Example 65 except for using Raney nickel (5 mole % of Ni relative to a substrate) instead of 5% Pd-C and that reacting for 4 hours. The conversion of 1,3-dinitroadamantane was 99%, and 1-amino-3-nitroadamantane (yield 80%) was formed.
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